molecular formula C28H31N3O3S2 B12147697 (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147697
M. Wt: 521.7 g/mol
InChI Key: OXDFBLGZVXUOMS-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a pyrazole ring and other functional groups that may enhance its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo acid or ester under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is usually formed by the condensation of a hydrazine derivative with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The pyrazole and thiazolidinone intermediates are then coupled through a series of condensation reactions, often involving aldehydes or ketones to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with thiazolidinone and pyrazole moieties have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound could be investigated for similar biological activities.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential drug development applications.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the pyrazole ring may interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazole Derivatives: Often used in pharmaceuticals for their anti-inflammatory and analgesic effects.

    Phenyl Substituted Compounds: Common in various drugs due to their ability to interact with biological targets.

Uniqueness

The uniqueness of (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which may confer a unique profile of biological activity and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and potential mechanisms of action

Properties

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O3S2/c1-19(2)18-34-23-11-12-24(20(3)15-23)26-21(17-31(29-26)22-9-6-5-7-10-22)16-25-27(32)30(28(35)36-25)13-8-14-33-4/h5-7,9-12,15-17,19H,8,13-14,18H2,1-4H3/b25-16-

InChI Key

OXDFBLGZVXUOMS-XYGWBWBKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.